3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377609-37-3. It has a molecular weight of 293.19 .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Molecular Structure Analysis
The IUPAC name for this compound is N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine . The InChI code for this compound is 1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a significant application of organoboron compounds . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.19 . It is typically stored at refrigerated temperatures .Scientific Research Applications
Organic Synthesis and Catalysis
- Protodeboronation : Pinacol boronic esters, including our compound, serve as valuable building blocks in organic synthesis. They can undergo protodeboronation reactions, releasing boronic acids. These reactions are essential for constructing complex molecules and designing new drugs .
Drug Delivery Systems
- Boron-Carriers : Phenylboronic pinacol esters have garnered interest as potential carriers for neutron capture therapy (NCT). NCT is a cancer treatment that exploits the high neutron-capturing ability of boron-10 isotopes. These esters can be incorporated into drug delivery systems to selectively deliver boron to tumor cells, enhancing therapeutic efficacy .
Medicinal Chemistry
- Anticancer Agents : Researchers explore boron-containing compounds for their potential as anticancer agents. Our compound’s boron moiety could be harnessed to design novel drugs with selective cytotoxicity against cancer cells .
Materials Science
- Functional Materials : Incorporating boron-containing compounds into materials can lead to novel properties. Researchers investigate these compounds for applications in sensors, catalysts, and optoelectronic devices .
Chemical Biology
- Probes and Sensors : Phenylboronic compounds, including our ester, can act as molecular probes for detecting specific biomolecules (e.g., sugars, nucleotides). Their reversible binding to diols makes them useful in biosensing applications .
Pharmaceutical Research
- Structure-Activity Relationships : Understanding how our compound interacts with biological targets can guide drug design. Researchers study its binding affinity, pharmacokinetics, and toxicity profiles .
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine, is an important boric acid derivative Boronic acid derivatives are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various carbon-carbon coupling reactions .
Result of Action
Given its role in carbon-carbon coupling reactions, it can be inferred that it may influence the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the Suzuki–Miyaura reaction, in which this compound is often used, requires specific conditions, including the presence of a palladium catalyst and an alkaline environment .
properties
IUPAC Name |
N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOYPFBSFWXVAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNCCC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester |
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